molecular formula C15H22N2O2 B7635961 N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide

Numéro de catalogue B7635961
Poids moléculaire: 262.35 g/mol
Clé InChI: WEGZKESSCOWQTL-TXEJJXNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide, also known as DMXAA or Vadimezan, is a small molecule that has gained significant attention in the field of cancer research. DMXAA is a potent inducer of tumor necrosis factor-alpha (TNF-α) and has been shown to have anti-tumor activity in preclinical studies.

Mécanisme D'action

The mechanism of action of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide involves the activation of the STING (stimulator of interferon genes) pathway. N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide binds to cyclic GMP-AMP synthase (cGAS), which then produces cyclic GMP-AMP (cGAMP). cGAMP binds to STING, leading to the activation of the TBK1-IRF3 pathway and the production of type I interferons and other pro-inflammatory cytokines, including TNF-α.
Biochemical and Physiological Effects:
N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been shown to induce TNF-α production in tumor cells, leading to tumor cell death. It has also been shown to have anti-angiogenic effects, which can inhibit tumor growth. In addition, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide is its potent anti-tumor activity in preclinical models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to study its pharmacokinetics. In addition, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has a narrow therapeutic window, which may limit its clinical use.

Orientations Futures

There are several future directions for research on N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide. One area of research is the development of more potent and selective STING agonists. Another area of research is the optimization of the pharmacokinetics of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide to improve its efficacy and reduce its toxicity. In addition, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility. Finally, the combination of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide with other cancer therapies, such as immunotherapy, may enhance its anti-tumor activity and improve patient outcomes.

Méthodes De Synthèse

The synthesis of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide involves a multistep process that starts with the reaction of 2,6-dimethylmorpholine with benzyl bromide to form 2-benzyl-2,6-dimethylmorpholine. This compound is then reacted with 2-bromoacetophenone to form N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide, which is the final product. The overall yield of this synthesis is approximately 40%.

Applications De Recherche Scientifique

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been extensively studied for its anti-tumor activity in preclinical studies. It has been shown to induce TNF-α production in tumor cells, leading to tumor cell death. N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has also been shown to have anti-angiogenic effects, which can inhibit tumor growth. In addition, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Propriétés

IUPAC Name

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-17(9-12(2)19-11)10-14-6-4-5-7-15(14)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZKESSCOWQTL-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.